N-(benzyloxy)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide
Description
N-(BENZYLOXY)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a furan ring, an indene moiety, and a benzyloxy group. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C22H21NO4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-phenylmethoxyfuran-2-carboxamide |
InChI |
InChI=1S/C22H21NO4/c24-22(23-26-14-16-5-2-1-3-6-16)21-12-11-20(27-21)15-25-19-10-9-17-7-4-8-18(17)13-19/h1-3,5-6,9-13H,4,7-8,14-15H2,(H,23,24) |
InChI Key |
RUZGIDYKPFDRRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NOCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(BENZYLOXY)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Introduction of the Indene Moiety: The indene group can be introduced via a Friedel-Crafts alkylation reaction, where an indene derivative reacts with the furan ring in the presence of a Lewis acid catalyst.
Attachment of the Benzyloxy Group: The benzyloxy group can be attached through an etherification reaction, where a benzyl alcohol derivative reacts with the furan-indene intermediate under basic conditions.
Formation of the Amide Bond: The final step involves the formation of the amide bond, which can be achieved through the reaction of the furan-indene-benzyloxy intermediate with an amine derivative in the presence of a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of N-(BENZYLOXY)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(BENZYLOXY)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and organometallic compounds (Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nature of the substituent.
Scientific Research Applications
N-(BENZYLOXY)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(BENZYLOXY)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Benzyloxy)-5-(2,3-dihydro-1H-inden-5-yloxy)-2-furamide: A structurally similar compound with slight variations in the substituents.
N-(Benzyloxy)-5-(2,3-dihydro-1H-inden-4-yloxy)-2-furamide: Another similar compound with a different position of the indene moiety.
N-(Benzyloxy)-5-(2,3-dihydro-1H-inden-6-yloxy)-2-furamide: A compound with the indene moiety attached at a different position.
Uniqueness
N-(BENZYLOXY)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and to exhibit diverse biological activities. Its distinct structure also makes it a valuable tool for studying structure-activity relationships and for developing new compounds with improved properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
